REACTION_SMILES
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[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[Cl:11][C:12](=[O:13])[O:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[Na+:23].[OH-:22].[OH:24][C:25]([CH2:26][C:27]([C:28](=[O:29])[OH:30])([CH2:31][C:32](=[O:33])[OH:34])[OH:35])=[O:36].[nH:1]1[cH:2][cH:3][c:4]2[c:5]1[n:6][cH:7][c:8]([NH2:10])[cH:9]2>>[nH:1]1[cH:2][cH:3][c:4]2[c:5]1[n:6][cH:7][c:8]([NH:10][C:12](=[O:13])[O:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cnc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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O=C(Nc1cnc2[nH]ccc2c1)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |